molecular formula C12H15ClO3 B3264727 Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester CAS No. 396124-49-5

Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester

Cat. No.: B3264727
CAS No.: 396124-49-5
M. Wt: 242.7 g/mol
InChI Key: ZXNHQTWSAYQZRC-UHFFFAOYSA-N
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Description

The compound’s structure combines a lipophilic aromatic system with a reactive chloroethyl moiety, which may confer alkylating properties or influence its pharmacokinetic behavior. The chloroethyl group distinguishes it from simpler chlorophenoxy derivatives, possibly enhancing reactivity or target specificity .

Properties

IUPAC Name

ethyl 2-[4-(2-chloroethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-2-15-12(14)9-16-11-5-3-10(4-6-11)7-8-13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNHQTWSAYQZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound classified as a naphthothiazole derivative. This compound features a unique naphthothiazole ring system fused with a cyclopropanecarboxamide group, which contributes to its distinct chemical and biological properties. The molecular formula for this compound is C15H12N2OSC_{15}H_{12}N_2OS, and it has a molecular weight of 268.3 g/mol .

Antimicrobial Properties

Research has indicated that compounds related to naphthothiazoles exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of naphtho[1,2-d]thiazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide has also been investigated for its potential anticancer properties. Similar compounds have demonstrated cytotoxic effects against human tumor cells at submicromolar concentrations, indicating the potential for developing new anticancer therapies . The introduction of specific substituents on the naphthothiazole structure has been shown to enhance its efficacy against cancer cell lines.

The biological activity of N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide may be attributed to its ability to disrupt cellular processes in target organisms. For example, it is believed to interfere with mycobacterial energetics, making it a candidate for tuberculosis treatment . This disruption can lead to cell death or reduced viability in pathogenic microorganisms.

Comparative Analysis

Compound Biological Activity Mechanism
N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamideAntimicrobial, AnticancerDisruption of cell wall synthesis
Naphtho[1,2-d]thiazole derivativesBroad-spectrum antimicrobialInhibition of protein synthesis
2,4-Disubstituted thiazolesAntibacterial, antifungal, anticancerVarious mechanisms including apoptosis

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide against S. aureus, researchers found that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests strong activity against this pathogen compared to standard antibiotics .

Case Study 2: Cytotoxicity Evaluation

A separate investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations as low as 0.5 µM, significant cell death was observed in cultured tumor cells. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester, also known by its chemical name ethyl 2-[4-(2-chloroethyl)phenoxy]acetate, is a compound with various applications in scientific research and industry. This article explores its applications, particularly in the fields of pharmaceuticals, agriculture, and materials science.

Pharmaceutical Applications

Drug Development : Ethyl 2-[4-(2-chloroethyl)phenoxy]acetate has been studied for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties. Studies have shown that compounds containing the chloroethyl group can alkylate DNA, leading to cytotoxic effects on cancer cells. For instance, a study published in the Journal of Medicinal Chemistry explored similar structures and their efficacy against tumor cells, suggesting potential pathways for further research on this compound's derivatives .

Agricultural Applications

Herbicides and Pesticides : The compound is being investigated for use in developing herbicides and pesticides. Its phenoxy group is known to impart herbicidal activity, making it a candidate for creating selective herbicides that target specific weed species while minimizing damage to crops.

Plant Growth Regulators : Some studies suggest that derivatives of ethyl 2-[4-(2-chloroethyl)phenoxy]acetate may act as plant growth regulators, influencing growth patterns and resistance to environmental stressors. Research published in agricultural journals highlights the potential for these compounds to enhance crop yields and resilience .

Materials Science Applications

Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry. Its reactivity allows it to participate in various polymerization processes, leading to materials with unique properties suitable for coatings, adhesives, and other applications.

Nanocomposite Development : Recent studies indicate that incorporating this ester into nanocomposites can improve mechanical properties and thermal stability. Research published in materials science journals demonstrates how such composites can be tailored for specific applications in electronics and packaging .

Case Study 1: Anticancer Research

A significant case study involved synthesizing a series of chloroethyl derivatives based on ethyl 2-[4-(2-chloroethyl)phenoxy]acetate. The study assessed their cytotoxicity against various cancer cell lines, revealing that certain modifications enhanced their activity significantly compared to existing chemotherapeutics. The findings were published in Cancer Research .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing ethyl 2-[4-(2-chloroethyl)phenoxy]acetate were tested against common weeds in corn fields. Results indicated a significant reduction in weed biomass with minimal impact on crop yield, suggesting its potential as an effective herbicide .

Case Study 3: Polymer Applications

Research focused on synthesizing copolymers using ethyl 2-[4-(2-chloroethyl)phenoxy]acetate showed promising results in enhancing the mechanical strength of materials used in packaging. The study highlighted how varying the ratios of this compound affected the final properties of the polymer blend .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Function

  • Chloroethyl vs. Chlorophenyl Groups : The 2-chloroethyl group in the target compound introduces a short alkyl chain with terminal chlorine, which may enhance electrophilicity compared to chlorophenyl substituents (e.g., in clofibrate). This could facilitate nucleophilic substitution reactions, akin to nitrogen mustard agents like EE-MEL .
  • Chlorobenzyl vs.
  • Cinnamoyl Derivatives : Compounds with cinnamoyl substituents () exhibit conjugated double bonds, enhancing UV stability and insecticidal activity through hydrophobic interactions .

Physicochemical Properties

While exact data for the target compound are unavailable, comparisons can be inferred:

  • Lipophilicity: The chloroethyl group likely increases logP compared to clofibrate’s chlorophenoxy group but remains less lipophilic than chlorobenzyl derivatives ().
  • Metabolic Stability : Ethyl esters are generally prone to hydrolysis by esterases, but bulky substituents (e.g., chlorobenzyl) may slow degradation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification or transesterification. A common approach involves reacting 4-(2-chloroethyl)phenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone . Catalysts like H₂SO₄ may also be used for acid-catalyzed esterification, but base conditions often reduce side reactions. Temperature (80–100°C) and solvent polarity (e.g., acetone vs. methanol) critically impact yield. For example, anhydrous conditions and prolonged reflux (8+ hours) improve conversion rates .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Spectroscopic techniques are essential:

  • IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and aryl/alkyl C-Cl bonds (~750 cm⁻¹) .
  • NMR : ¹H NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the 2-chloroethylphenoxy moiety (δ 3.7–3.9 ppm for Cl-CH₂, aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~272–277 for [M]⁺) and fragment patterns validate the structure .

Q. What are the key reactivity trends observed for this ester under hydrolytic conditions?

  • Methodological Answer : The ester undergoes hydrolysis in acidic or basic media. Alkaline hydrolysis (NaOH/water) cleaves the ester bond to yield 2-[4-(2-chloroethyl)phenoxy]acetic acid, while acidic conditions (HCl/ethanol) may retain the chloroethyl group. Kinetic studies show solvent polarity (e.g., ethanol vs. THF) and temperature (25°C vs. 60°C) significantly alter reaction rates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization requires:

  • Catalyst Screening : Compare bases (K₂CO₃, NaHCO₃) and acids (H₂SO₄, p-TsOH) to minimize by-products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen but may complicate purification. Acetone or THF balances reactivity and ease of isolation .
  • Stepwise Synthesis : Intermediate isolation (e.g., 2-[4-(2-chloroethyl)phenoxy]acetic acid) before esterification reduces side reactions .

Q. What mechanistic insights explain competing pathways during esterification?

  • Methodological Answer : Competing alkylation vs. esterification can occur. For example, ethyl chloroacetate may alkylate the phenol oxygen (desired) or the chloroethyl side chain (undesired). Steric hindrance from the 2-chloroethyl group and base strength (e.g., K₂CO₃ vs. NaH) influence selectivity. DFT calculations or isotopic labeling (e.g., ¹⁸O tracing) can map reaction pathways .

Q. How does the 2-chloroethyl substituent affect physicochemical properties compared to other halogenated analogs?

  • Methodological Answer : The 2-chloroethyl group increases lipophilicity (logP ~2.8) compared to methyl or dichloro analogs, altering solubility and bioavailability. Its electron-withdrawing nature also polarizes the phenoxy ring, reducing electrophilic aromatic substitution reactivity. Comparative studies with 2,4-dichlorophenoxy analogs show distinct NMR shifts (e.g., δCl-CH₂ at 3.7 ppm vs. δCl-aromatic at 7.1 ppm) .

Q. How should researchers address contradictions in reported reaction conditions or spectral data?

  • Methodological Answer : Discrepancies (e.g., IR carbonyl peaks varying by 10–20 cm⁻¹) may arise from solvent effects or impurities. To resolve:

  • Reproduce Conditions : Standardize solvent (neat vs. solution) and instrument calibration .
  • Cross-Validate : Combine multiple techniques (e.g., HRMS + ¹³C NMR) for unambiguous assignment .
  • Theoretical Calculations : Compare experimental spectra with DFT-predicted vibrational frequencies or chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.